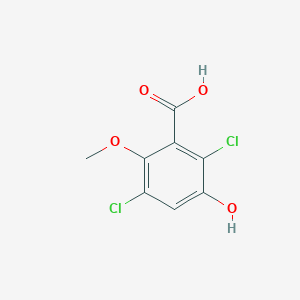

2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid

Beschreibung

The exact mass of the compound 5-Hydroxydicamba is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,5-dichloro-3-hydroxy-6-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O4/c1-14-7-3(9)2-4(11)6(10)5(7)8(12)13/h2,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHBJALHMANCCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1C(=O)O)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041539 | |

| Record name | 5-Hydroxydicamba | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7600-50-2 | |

| Record name | 5-Hydroxydicamba | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007600502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxydicamba | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYDICAMBA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21U43KQY7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichloro-3-hydroxy-6-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid, with the CAS number 7600-50-2, is a chlorinated and hydroxylated derivative of methoxybenzoic acid. It is notably recognized as a principal metabolite of the widely used herbicide Dicamba.[1] The structural complexity of this molecule, featuring a blend of electron-withdrawing and donating groups on a benzoic acid scaffold, makes it a compound of significant interest for researchers in agrochemistry, environmental science, and drug discovery. The presence of hydroxyl and methoxy groups can influence the molecule's binding affinity, physicochemical properties, and metabolic pathways, offering a valuable tool for medicinal chemists.[2]

This guide provides a comprehensive technical overview of 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid, including its physicochemical properties, synthesis, analytical methodologies, and a discussion of its biological significance in the context of its parent compound, Dicamba.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid.

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂O₄ | [3] |

| Molecular Weight | 237.037 g/mol | [3] |

| CAS Number | 7600-50-2 | [3] |

| IUPAC Name | 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid | [4] |

| Synonyms | 5-Hydroxydicamba, 3,6-Dichloro-5-hydroxy-2-methoxybenzoic acid | [3][4] |

| Melting Point | 410.35 K (137.2 °C) | [5] |

| Boiling Point | 383.6 °C at 760 mmHg | [6] |

| Density | 1.598 g/cm³ | [6] |

| pKa | 2.40 ± 0.25 (Predicted) | [2] |

| LogP (Octanol/Water) | 2.406 (Crippen Method) | [7] |

| Water Solubility | Log10(S) = -2.57 mol/L | [7] |

| Appearance | Off-white solid | [8] |

Synthesis of 2,5-Dichloro-3-hydroxy-6-methoxybenzoic Acid

The synthesis of dichlorinated benzoic acid derivatives often involves multi-step processes. A common route to compounds with a similar substitution pattern involves the Kolbe-Schmitt reaction, which introduces a carboxylic acid group onto a phenol ring.[9][10] The following is a representative, multi-step synthesis protocol adapted from patented industrial processes for related compounds.[5][11]

Synthesis Workflow

Caption: A plausible synthetic route to 2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid.

Detailed Experimental Protocol

Step 1: Diazotization of 2,5-Dichloroaniline

-

In a reaction vessel suitable for low-temperature reactions, suspend 2,5-dichloroaniline in a suitable first fluid medium.

-

Cool the suspension to a temperature between -15°C and 0°C.

-

Slowly add nitrosylsulfuric acid to the cooled suspension while maintaining the low temperature to form the 2,5-dichlorophenyldiazonium salt. The use of nitrosylsulfuric acid is a standard method for diazotization in a non-aqueous medium.[5]

Step 2: Hydrolysis of the Diazonium Salt

-

The resulting diazonium salt solution is then subjected to hydrolysis. This is typically achieved by heating the solution in the presence of a strong mineral acid, such as sulfuric acid.[11]

-

The reaction is heated to a temperature ranging from approximately 85°C to 155°C, or until the evolution of nitrogen gas ceases, indicating the completion of the hydrolysis to 2,5-dichlorophenol.[11]

Step 3: Formation of the Phenolate

-

The 2,5-dichlorophenol is then reacted with an alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide) in a suitable solvent to form the corresponding alkali metal 2,5-dichlorophenolate.[5]

-

It is crucial to ensure the resulting phenolate is substantially dry (moisture content between 0.005 to 0.05 % w/w) as water can interfere with the subsequent carboxylation step.[5]

Step 4: Carboxylation via Kolbe-Schmitt Reaction

-

The dried alkali metal 2,5-dichlorophenolate is subjected to carboxylation with carbon dioxide under high pressure.[5][9]

-

The reaction is typically carried out at a temperature between 60°C and 160°C.[5] This electrophilic aromatic substitution reaction introduces a carboxyl group onto the aromatic ring, yielding the alkali metal salt of 3,6-dichlorosalicylic acid.

Step 5: Methylation

-

The resulting alkali metal salt of 3,6-dichlorosalicylic acid is then methylated. This can be achieved using a methylating agent such as dimethyl sulfate or methyl chloride.[5][11]

-

The reaction is conducted in a suitable third fluid medium at a temperature ranging from 60°C to 160°C to yield the final product, 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid.[5]

Step 6: Purification

-

The crude product can be purified through a series of acidification, precipitation, and recrystallization steps.

-

A patented method for a similar compound involves acidification to a pH of about 2.8-3.2 at 60-80°C to precipitate the purified product.[3] Further purification can be achieved by recrystallization from a suitable solvent system, such as acetonitrile/water.[8]

Analytical Methodologies

The accurate quantification and identification of 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid in various matrices are crucial for research and regulatory purposes. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for this purpose.

Analytical Workflow

Caption: General workflow for the analysis of 2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid by HPLC-MS.

Representative HPLC-MS Protocol

-

Sample Preparation: For aqueous samples, solid-phase extraction (SPE) can be employed to concentrate the analyte and remove interfering matrix components. For other matrices, a suitable extraction solvent should be used, followed by filtration.

-

Chromatographic Separation:

-

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

-

Column: A reversed-phase C18 column is a common choice for separating moderately polar compounds like benzoic acid derivatives.[12]

-

Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent like acetonitrile or methanol, both acidified with a small amount of formic acid (e.g., 0.1%) to ensure the analyte is in its protonated form for better retention and peak shape.[13]

-

Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is generally preferred for acidic compounds as they readily deprotonate to form [M-H]⁻ ions.

-

Mass Analyzer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid would need to be determined by infusing a standard solution.

-

-

Quantification: A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of the analyte in the sample is then determined by comparing its peak area to the calibration curve. The use of an isotopically labeled internal standard is recommended for the most accurate quantification.

Biological Significance and Potential Applications

As a metabolite of the herbicide Dicamba, the biological activity of 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid is of considerable interest.

Link to Dicamba's Mechanism of Action

Dicamba acts as a synthetic auxin, a class of plant growth regulators.[1][5] It causes uncontrolled growth in susceptible plants, leading to their death.[14] The toxicological profile of Dicamba has been studied, with some research indicating potential for genotoxicity and endocrine disruption.[15][16] Studies in mammals have shown that Dicamba can induce DNA damage and sister chromatid exchanges.[16] Furthermore, there is some evidence suggesting an association between Dicamba exposure and an increased risk of certain cancers.[4]

While direct studies on the biological activity of 5-hydroxydicamba are limited, as a major metabolite, it is crucial to consider its potential to contribute to the overall toxicological profile of Dicamba. The introduction of a hydroxyl group can alter the molecule's polarity, reactivity, and ability to interact with biological targets.

Potential in Drug Discovery

Substituted benzoic acids are a common scaffold in medicinal chemistry. The presence of hydroxyl and methoxy groups can modulate a molecule's pharmacokinetic and pharmacodynamic properties. For instance, these groups can participate in hydrogen bonding with biological targets, and the methoxy group can influence metabolic stability.[2] Hydroxybenzoic acid derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory and analgesic agents.[17][18] Given its structure, 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid could serve as a starting point or intermediate for the synthesis of novel bioactive compounds.[19]

Safety and Handling

2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid is classified as harmful if swallowed and causes serious eye damage.[20] It is also considered harmful to aquatic life with long-lasting effects.[20]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust. Use in a well-ventilated area. Wash hands thoroughly after handling.

-

First Aid:

-

If Swallowed: Rinse mouth and get medical help.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

References

-

Chemical Properties of Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy- (CAS 7600-50-2). NIST. [Link]

- Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).

-

Dicamba-5-hydroxy. Novachem. [Link]

- Process for the production of 2-methoxy-3,6-dichlorobenzoic acid.

-

A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. National University of Ireland, Galway. [Link]

-

Dicamba affects sex steroid hormone level and mRNA expression of related genes in adult rare minnow (Gobiocypris rarus) at environmentally relevant concentrations. PubMed. [Link]

-

Kolbe–Schmitt reaction. Wikipedia. [Link]

-

5-Hydroxydicamba | C8H6Cl2O4 | CID 82075. PubChem. [Link]

-

Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy-. NIST WebBook. [Link]

-

Determination of Dicamba by Reverse-Phase HPLC. ResearchGate. [Link]

-

Dicamba | C8H6Cl2O3 | CID 3030. PubChem. [Link]

-

2,5-Dichloro-3,6-dihydroxybenzoic acid | C7H4Cl2O4 | CID 54340135. PubChem. [Link]

- Process for the production of 2,5-dichloro-3-nitro-benzoic acid.

-

2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. YouTube. [Link]

-

Study Finds an Association between Dicamba Use and Increased Risk of Developing Various Cancers. Beyond Pesticides Daily News Blog. [Link]

-

The role of the methoxy group in approved drugs. ResearchGate. [Link]

-

Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI. [Link]

- 5-[3-(2,5-dichloro-4,6-dimethyl-1-oxy-pyridin-3-yl).

-

Evaluation of genotoxic effects of the herbicide dicamba using in vivo and in vitro test systems. PubMed. [Link]

- Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.

-

Kolbe-Schmidt Reaction: Videos & Practice Problems. Pearson. [Link]

-

Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PubMed Central. [Link]

-

High Sensitivity Detection of Pesticides in Water Using Online SPE Enrichment. Agilent. [Link]

-

Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). National Institutes of Health. [Link]

-

Benzoic Acid and Derivatives. ResearchGate. [Link]

-

2,6-dichlorophenol. Organic Syntheses. [Link]

-

Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]

- Process for preparation of p-hydroxybenzoic acid from p-methoxytoluene.

Sources

- 1. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US3441603A - Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben) - Google Patents [patents.google.com]

- 4. beyondpesticides.org [beyondpesticides.org]

- 5. WO2017191554A1 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents [patents.google.com]

- 6. Dicamba Technical Fact Sheet [npic.orst.edu]

- 7. US3822311A - Process for the production of 2,5-dichloro-3-nitro-benzoic acid - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 10. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid - Google Patents [patents.google.com]

- 11. US4161611A - Process for the production of 2-methoxy-3,6-dichlorobenzoic acid - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. vuir.vu.edu.au [vuir.vu.edu.au]

- 14. isotope.com [isotope.com]

- 15. Dicamba affects sex steroid hormone level and mRNA expression of related genes in adult rare minnow (Gobiocypris rarus) at environmentally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of genotoxic effects of the herbicide dicamba using in vivo and in vitro test systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. CA2858025A1 - 5-[3-(2,5-dichloro-4,6-dimethyl-1-oxy-pyridin-3-yl)-[1,2,4]oxadiazol-5-yl]-2-hydroxy-3-methoxy-1-nitrobenzene as an intermediate to prepare a catechol-o-methyltransferase inhibitor - Google Patents [patents.google.com]

- 20. 5-Hydroxydicamba | C8H6Cl2O4 | CID 82075 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical properties of 2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichloro-3-hydroxy-6-methoxybenzoic Acid

Introduction

2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid, registered under CAS Number 7600-50-2, is a chemical compound of significant interest in the fields of environmental science, toxicology, and agricultural research.[1][2] It is more commonly known in scientific literature as 5-Hydroxydicamba, the principal metabolite of the widely utilized broadleaf herbicide, Dicamba.[1][3][4] The parent compound, Dicamba, functions as a synthetic auxin, causing uncontrolled growth and eventual death in targeted plant species.[3][4] Consequently, understanding the physicochemical properties of its major metabolite, 5-Hydroxydicamba, is paramount for assessing the environmental fate, persistence, and potential biological impact of Dicamba usage.

This guide provides a comprehensive overview of the known . It is designed for researchers, scientists, and drug development professionals, offering not only a consolidation of available data but also detailed, field-proven experimental protocols for the independent verification and determination of these critical parameters. The methodologies described herein are grounded in authoritative standards, such as those from the Organisation for Economic Co-operation and Development (OECD) and the United States Pharmacopeia (USP), ensuring a framework of scientific rigor and reproducibility.

Chemical Identity and Structure

The structural integrity of a molecule is the foundation of its chemical behavior and interactions.

-

IUPAC Name: 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid[1]

-

Common Synonyms: 5-Hydroxydicamba, 3,6-Dichloro-5-hydroxy-2-methoxybenzoic acid[1][2]

-

Molecular Weight: 237.04 g/mol [1]

Chemical Structure:

Summary of Physicochemical Properties

| Property | Value | Source & Notes |

| Melting Point | 137.2 °C (410.35 K) | NIST[2][5] |

| Boiling Point | ~383.6 °C - 474.9 °C (Predicted) | Commercial supplier & Joback Method Prediction.[5][6] Experimental determination is recommended. |

| Aqueous Solubility | logS = -2.57 (Predicted) | Crippen Method.[5] This corresponds to approximately 2.7 mg/L. |

| pKa | 2.40 ± 0.25 (Predicted) | ChemAxon Prediction.[7] The experimental pKa of the parent, Dicamba, is 1.97.[3] |

| LogP (Octanol/Water) | 2.41 (Predicted) | Crippen Method.[5] Indicates moderate lipophilicity. |

| Appearance | Crystalline Solid (Expected) | Based on related compounds. |

Spectroscopic and Analytical Characterization

While specific, verified spectra for 2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid are not widely published, standard analytical techniques can be employed for its structural confirmation and purity assessment.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals for the aromatic proton, the methoxy group protons (-OCH₃), the hydroxyl proton (-OH), and the carboxylic acid proton (-COOH). The chemical shifts and coupling constants would be characteristic of the substituted benzene ring.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum would display eight unique signals corresponding to each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methoxy carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups (broad band ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-O stretches for the ether and phenol, and C-Cl stretches in the fingerprint region.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 236/238/240, reflecting the isotopic pattern of the two chlorine atoms. The NIST WebBook indicates mass spectrum data is available, confirming this as a primary characterization method.[2]

Experimental Protocols for Property Determination

The following section details robust, step-by-step methodologies for the experimental determination of key physicochemical parameters. The rationale behind experimental choices is explained to provide a deeper understanding of the process.

Workflow for Physicochemical Characterization

This diagram outlines the logical flow for characterizing a chemical substance like 5-Hydroxydicamba.

Caption: Workflow for the characterization of a chemical substance.

Melting Point Determination (Capillary Method - OECD 102)

Rationale: The melting point is a fundamental indicator of a substance's purity. The capillary method is a widely accepted, precise technique outlined by multiple pharmacopeias and regulatory bodies.[8][9] A sharp melting range typically indicates high purity.

Methodology:

-

Sample Preparation: Ensure the 2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid sample is thoroughly dried and finely powdered.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 3-5 mm.

-

Instrumentation: Place the loaded capillary into a calibrated melting point apparatus with a metal block or liquid bath for heating.

-

Heating Protocol:

-

Initially, heat the apparatus rapidly to a temperature approximately 10°C below the expected melting point (137°C).

-

Reduce the heating rate to 1°C per minute to ensure thermal equilibrium between the sample and the thermometer.[10]

-

-

Observation: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (clear point). The range between these two temperatures is the melting range.

-

Validation: The procedure should be validated using certified reference standards with melting points bracketing the expected value of the sample.[11]

Aqueous Solubility Determination (Shake-Flask Method - OECD 105)

Rationale: Aqueous solubility is a critical parameter for assessing a compound's environmental distribution and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility, ensuring the solution has reached saturation.[12][13]

Caption: Workflow for determining equilibrium aqueous solubility.

Methodology:

-

System Preparation: To a series of glass vials, add a suitable buffer solution (e.g., phosphate-buffered saline at pH 7.4, as recommended by USP for biopharmaceutical classification).[14]

-

Sample Addition: Add an excess amount of solid 2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid to each vial, ensuring that undissolved solid remains visible.

-

Equilibration: Seal the vials and place them in a mechanical shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium. A preliminary study should confirm that equilibrium is reached within this timeframe.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow for the sedimentation of excess solid.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a suitable syringe filter (e.g., 0.22 µm) that does not adsorb the analyte. Analyze the filtrate's concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Reporting: The solubility is reported in units such as mg/L or mol/L. The experiment should be performed in triplicate to ensure precision.[14]

pKa Determination (Potentiometric Titration)

Rationale: The acid dissociation constant (pKa) is crucial as it dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, lipophilicity, and biological membrane permeability. Potentiometric titration is a highly accurate and reliable method for pKa determination.[15]

Methodology:

-

Solution Preparation: Prepare a solution of 2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid of known concentration (e.g., 1-5 mM) in water. A co-solvent like methanol may be used if aqueous solubility is low, but the pKa must then be extrapolated back to 0% co-solvent.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Immerse a calibrated combination pH electrode into the solution.

-

Titration: While stirring, add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH) using a burette.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve. It is the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point). The equivalence point can be precisely located by examining the first or second derivative of the titration curve.

Safety and Handling

Based on aggregated GHS information, 2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid should be handled with appropriate precautions.

-

Hazard Statements:

-

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid release to the environment.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

References

-

PubChem. (n.d.). Dicamba. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 5-Hydroxydicamba. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy-. NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 2,5-Dichloro-3,6-dihydroxybenzoic acid. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy-. NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link]

-

ChemBK. (n.d.). 2,5-Dichloro-6-methoxybenzoic acid. ChemBK.com. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).

- Google Patents. (n.d.). Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.

-

Analytice. (2020, November 27). OECD n°102: Melting point/Melting interval. Retrieved January 24, 2026, from [Link]

-

USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved January 24, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2025, August 10). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents. Retrieved January 24, 2026, from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). CN107827735B - Synthetic method of 2-hydroxy-3, 6-dichlorobenzoic acid.

-

ResearchGate. (n.d.). Summary of experimental solubility data of 4-hydroxybenzoic acid in.... Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl. Retrieved January 24, 2026, from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted). Retrieved January 24, 2026, from [Link]

-

U.S. Department of Commerce. (n.d.). Test No. 102: Melting Point/ Melting Range. Retrieved January 24, 2026, from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Retrieved January 24, 2026, from [Link]

-

thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved January 24, 2026, from [Link]

-

Pharma Beginners. (2026, January 21). Solubility Test Procedure and Acceptance Criteria (IP, BP & USP). Retrieved January 24, 2026, from [Link]

-

National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved January 24, 2026, from [Link]

-

HUBERLAB. (n.d.). Melting and boiling point Laboratory Guide. Retrieved January 24, 2026, from [Link]

-

Scribd. (n.d.). USP 1236 Solubility Measurements Guide. Retrieved January 24, 2026, from [Link]

Sources

- 1. 5-Hydroxydicamba | C8H6Cl2O4 | CID 82075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy- [webbook.nist.gov]

- 3. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. isotope.com [isotope.com]

- 5. Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy- (CAS 7600-50-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. echemi.com [echemi.com]

- 7. chembk.com [chembk.com]

- 8. 3,5-Dichloro-o-anisic acid | C8H6Cl2O3 | CID 89831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,5-Dihydroxybenzoic acid, 3TMS derivative [webbook.nist.gov]

- 10. 2-Amino-6-methoxybenzoic Acid | C8H9NO3 | CID 2735357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. biosynth.com [biosynth.com]

- 13. 3-Methoxybenzoic acid(586-38-9) IR Spectrum [m.chemicalbook.com]

- 14. 3-Hydroxybenzoic acid(99-06-9) 1H NMR [m.chemicalbook.com]

- 15. 2,5-Dimethoxybenzoic acid [webbook.nist.gov]

An In-Depth Technical Guide to the Synthesis of 2,5-Dichloro-3-hydroxy-6-methoxybenzoic Acid

Abstract

This technical guide provides a comprehensive overview of synthetic pathways for the preparation of 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid, a significant metabolite of the widely used herbicide, Dicamba, also known as 5-hydroxydicamba. This document is intended for researchers, scientists, and professionals in the fields of drug development, agrochemical research, and analytical standard synthesis. We will explore two distinct and viable synthetic routes: a modern approach utilizing Directed ortho-Metalation (DoM) for its regiochemical precision, and a classical, multi-step pathway involving the transformation of a nitro or amino precursor. This guide delves into the causality behind experimental choices, provides detailed, step-by-step protocols, and offers a comparative analysis of the proposed routes to assist researchers in selecting the most suitable method for their specific applications.

Introduction: The Significance of 2,5-Dichloro-3-hydroxy-6-methoxybenzoic Acid

2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid, systematically named and also recognized by its common name 5-hydroxydicamba, is the primary metabolite of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid).[1] The study of its synthesis is crucial for several reasons. Firstly, the availability of pure analytical standards of 5-hydroxydicamba is essential for environmental monitoring and toxicological studies to assess the environmental fate and impact of Dicamba. Secondly, understanding its synthesis provides valuable insights into the regioselective functionalization of polysubstituted aromatic compounds, a common challenge in medicinal and materials chemistry.

This guide will provide detailed synthetic methodologies, underpinned by mechanistic rationale, to empower researchers to confidently replicate and adapt these procedures.

Strategic Approaches to Synthesis

The key challenge in synthesizing 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid lies in the precise installation of the hydroxyl group at the C3 position of a heavily substituted benzene ring. The existing chloro and methoxy substituents, along with the carboxylic acid group, exert significant electronic and steric influences on the regioselectivity of further reactions. Two primary strategies are presented herein to address this challenge.

-

Pathway I: Directed ortho-Metalation (DoM) : A contemporary and elegant approach that leverages the directing ability of the methoxy and carboxylate groups to achieve regioselective lithiation and subsequent hydroxylation at the C3 position.

-

Pathway II: Classical Approach via a Nitro/Amino Precursor : A more traditional, multi-step route that involves the synthesis of a 3-nitro or 3-amino-substituted precursor, followed by conversion of this functional group into the desired hydroxyl group.

Pathway I: Synthesis via Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful synthetic tool that enables the regioselective deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG).[2][3][4] In this pathway, we propose the use of a suitable 2,5-dichloro-6-methoxybenzoic acid derivative as the starting material, where the methoxy and carboxylate groups cooperatively direct lithiation to the C3 position.

Rationale and Mechanistic Insight

The carboxylate and methoxy groups are both effective DMGs.[5][6] The choice of the organolithium base is critical for achieving the desired regioselectivity. A bulky, non-nucleophilic base such as lithium diisopropylamide (LDA) is often preferred to minimize side reactions.[3] The reaction proceeds through the formation of a transient aryllithium species, which is then quenched with an electrophilic oxygen source to introduce the hydroxyl group. Molybdenum(V) oxodiperoxy(pyridine)(hexamethylphosphoric triamide) (MoOPH) is a well-established and effective reagent for the hydroxylation of organolithium compounds.

Experimental Workflow

The overall synthetic workflow for Pathway I is depicted below:

Caption: Synthetic workflow for Pathway I via Directed ortho-Metalation.

Detailed Experimental Protocols

Step 1: Esterification of 2,5-Dichlorobenzoic Acid

-

Rationale: Protection of the carboxylic acid as a methyl ester prevents its reaction with the organolithium reagent in the subsequent DoM step.

-

Procedure:

-

To a solution of 2,5-dichlorobenzoic acid (10.0 g, 52.3 mmol) in methanol (100 mL), add concentrated sulfuric acid (2 mL) dropwise with stirring.

-

Heat the mixture at reflux for 4 hours.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether (150 mL) and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 2,5-dichlorobenzoate as a solid.

-

Step 2: Methoxylation of Methyl 2,5-dichlorobenzoate

-

Rationale: Introduction of the methoxy group at the C6 position is a key step in constructing the precursor for DoM. This is a nucleophilic aromatic substitution reaction.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend copper(I) iodide (0.50 g, 2.6 mmol) and methyl 2,5-dichlorobenzoate (5.0 g, 24.4 mmol) in dry N,N-dimethylformamide (DMF) (50 mL).

-

Add sodium methoxide (2.64 g, 48.8 mmol) portion-wise.

-

Heat the reaction mixture to 120 °C and stir for 12 hours.

-

Cool the mixture to room temperature and pour into a mixture of ice and 1 M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 2,5-dichloro-6-methoxybenzoate.

-

Step 3: Saponification to 2,5-Dichloro-6-methoxybenzoic Acid

-

Rationale: Deprotection of the methyl ester to regenerate the carboxylic acid, which is necessary to act as a directing group in the DoM step.

-

Procedure:

-

Dissolve methyl 2,5-dichloro-6-methoxybenzoate (4.0 g, 16.9 mmol) in a mixture of methanol (40 mL) and water (10 mL).

-

Add sodium hydroxide (1.35 g, 33.8 mmol) and heat the mixture at reflux for 2 hours.

-

Cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Dilute the residue with water (50 mL) and acidify to pH 2 with 1 M hydrochloric acid.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 2,5-dichloro-6-methoxybenzoic acid.

-

Step 4: Directed ortho-Metalation and Hydroxylation

-

Rationale: The core step of this pathway. The carboxylate and methoxy groups direct the lithiation to the C3 position. The resulting aryllithium is then trapped with MoOPH to form the hydroxyl group.

-

Procedure:

-

In a flame-dried, three-necked flask under an argon atmosphere, dissolve 2,5-dichloro-6-methoxybenzoic acid (2.0 g, 8.9 mmol) in dry tetrahydrofuran (THF) (40 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene, 9.8 mL, 19.6 mmol) dropwise via syringe. Stir the mixture at -78 °C for 2 hours.

-

In a separate flask, dissolve MoOPH (4.6 g, 10.7 mmol) in dry THF (20 mL).

-

Add the solution of the lithiated benzoic acid to the MoOPH solution at -78 °C via cannula.

-

Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Quench the reaction by the addition of saturated aqueous sodium sulfite solution (30 mL).

-

Acidify the mixture to pH 2 with 1 M hydrochloric acid and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid.

-

Data Summary for Pathway I

| Step | Reaction | Starting Material | Key Reagents | Typical Yield (%) |

| 1 | Esterification | 2,5-Dichlorobenzoic Acid | Methanol, H₂SO₄ | 90-95 |

| 2 | Methoxylation | Methyl 2,5-dichlorobenzoate | NaOMe, CuI, DMF | 60-70 |

| 3 | Saponification | Methyl 2,5-dichloro-6-methoxybenzoate | NaOH, MeOH/H₂O | 90-95 |

| 4 | DoM & Hydroxylation | 2,5-Dichloro-6-methoxybenzoic Acid | LDA, MoOPH, THF | 50-60 |

Pathway II: Classical Synthesis via a Nitro Intermediate

This classical approach relies on established aromatic substitution reactions to build the desired substitution pattern on the benzene ring. The key strategy involves the introduction of a nitro group at the C3 position, which can then be converted to a hydroxyl group via a diazonium salt intermediate.

Rationale and Mechanistic Insight

The synthesis starts with a commercially available dichloronitroaniline. The amino group facilitates the introduction of the carboxylic acid functionality via a Sandmeyer-type reaction. Subsequent methoxylation and conversion of the nitro group to a hydroxyl group completes the synthesis. The conversion of the nitro group involves reduction to an amine, diazotization with nitrous acid, and subsequent hydrolysis of the diazonium salt to the phenol.

Experimental Workflow

The overall synthetic workflow for Pathway II is outlined below:

Caption: Synthetic workflow for Pathway II via a nitro intermediate.

Detailed Experimental Protocols

Step 1: Sandmeyer Reaction of 2,5-Dichloro-4-nitroaniline

-

Rationale: Conversion of the amino group to a nitrile, which can be readily hydrolyzed to a carboxylic acid.

-

Procedure:

-

Suspend 2,5-dichloro-4-nitroaniline (10.0 g, 48.3 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL) and cool to 0 °C.

-

Slowly add a solution of sodium nitrite (3.67 g, 53.1 mmol) in water (10 mL) while maintaining the temperature below 5 °C.

-

In a separate flask, prepare a solution of copper(I) cyanide (5.19 g, 58.0 mmol) and sodium cyanide (5.68 g, 116 mmol) in water (40 mL) at 60 °C.

-

Slowly add the cold diazonium salt solution to the cuprous cyanide solution.

-

Heat the mixture at 60 °C for 1 hour, then cool to room temperature.

-

Collect the solid product by filtration, wash with water, and recrystallize from ethanol to give 2,5-dichloro-4-nitrobenzonitrile.

-

Step 2: Hydrolysis to 2,5-Dichloro-4-nitrobenzoic Acid

-

Rationale: Conversion of the nitrile group to the carboxylic acid.

-

Procedure:

-

Add 2,5-dichloro-4-nitrobenzonitrile (8.0 g, 36.9 mmol) to a mixture of concentrated sulfuric acid (40 mL) and water (10 mL).

-

Heat the mixture at 160 °C for 3 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain 2,5-dichloro-4-nitrobenzoic acid.

-

Step 3: Methoxylation of 2,5-Dichloro-4-nitrobenzoic Acid

-

Rationale: Introduction of the methoxy group via nucleophilic aromatic substitution, displacing one of the chlorine atoms.

-

Procedure:

-

Dissolve 2,5-dichloro-4-nitrobenzoic acid (6.0 g, 25.4 mmol) in dry dimethyl sulfoxide (DMSO) (50 mL).

-

Add sodium methoxide (2.74 g, 50.8 mmol) and heat the mixture at 100 °C for 6 hours.

-

Cool the reaction mixture, pour it into ice water, and acidify with concentrated hydrochloric acid.

-

Collect the precipitate, wash with water, and dry to yield 2,5-dichloro-6-methoxy-3-nitrobenzoic acid.

-

Step 4: Reduction of the Nitro Group

-

Rationale: Conversion of the nitro group to an amino group, a precursor for diazotization.

-

Procedure:

-

To a mixture of 2,5-dichloro-6-methoxy-3-nitrobenzoic acid (4.0 g, 14.3 mmol) in ethanol (80 mL) and water (20 mL), add ammonium chloride (0.76 g, 14.3 mmol) and iron powder (4.0 g, 71.6 mmol).

-

Heat the mixture at reflux for 4 hours.

-

Filter the hot reaction mixture through a pad of Celite and wash the filter cake with hot ethanol.

-

Concentrate the filtrate under reduced pressure to obtain 3-amino-2,5-dichloro-6-methoxybenzoic acid.

-

Step 5: Diazotization and Hydrolysis

-

Rationale: The final step to convert the amino group to a hydroxyl group.[7][8]

-

Procedure:

-

Dissolve 3-amino-2,5-dichloro-6-methoxybenzoic acid (3.0 g, 12.0 mmol) in a mixture of concentrated sulfuric acid (10 mL) and water (20 mL) and cool to 0 °C.

-

Slowly add a solution of sodium nitrite (0.91 g, 13.2 mmol) in water (5 mL) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at 0-5 °C.

-

Slowly add the diazonium salt solution to a boiling solution of 10% aqueous sulfuric acid (50 mL).

-

Continue boiling for 30 minutes.

-

Cool the reaction mixture in an ice bath and extract the product with ethyl acetate (3 x 40 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid.

-

Data Summary for Pathway II

| Step | Reaction | Starting Material | Key Reagents | Typical Yield (%) |

| 1 | Sandmeyer Reaction | 2,5-Dichloro-4-nitroaniline | NaNO₂, HCl, CuCN | 70-80 |

| 2 | Hydrolysis | 2,5-Dichloro-4-nitrobenzonitrile | H₂SO₄, H₂O | 85-90 |

| 3 | Methoxylation | 2,5-Dichloro-4-nitrobenzoic Acid | NaOMe, DMSO | 65-75 |

| 4 | Reduction | 2,5-Dichloro-6-methoxy-3-nitrobenzoic Acid | Fe, NH₄Cl | 80-90 |

| 5 | Diazotization & Hydrolysis | 3-Amino-2,5-dichloro-6-methoxybenzoic Acid | NaNO₂, H₂SO₄, H₂O | 50-60 |

Comparative Analysis of Synthetic Pathways

| Feature | Pathway I: Directed ortho-Metalation | Pathway II: Classical Synthesis |

| Regioselectivity | High, controlled by directing groups. | Dependent on the regioselectivity of multiple steps. |

| Number of Steps | Fewer steps from a suitable precursor. | More steps, requiring multiple transformations. |

| Reagents | Requires organolithium reagents and specialized hydroxylation agents (MoOPH), which are air and moisture sensitive. | Utilizes more common and robust reagents. |

| Overall Yield | Potentially higher due to fewer steps. | Can be lower due to cumulative losses over multiple steps. |

| Scalability | May require specialized equipment for handling organolithiums on a large scale. | More amenable to traditional large-scale synthesis. |

| Substrate Scope | Can be sensitive to other functional groups on the starting material. | Generally more tolerant of a wider range of functional groups. |

Expertise & Experience Insight: Pathway I, while requiring more specialized techniques for handling air-sensitive reagents, offers a more convergent and potentially higher-yielding route. Its elegance lies in the precise C-H activation and functionalization. Pathway II, on the other hand, is a more robust and classical approach that may be more accessible to laboratories not equipped for extensive organometallic chemistry. The choice between the two pathways will ultimately depend on the available resources, scale of the synthesis, and the expertise of the research team.

Characterization and Quality Control

The identity and purity of the synthesized 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and substitution pattern.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic or phosphoric acid) is a suitable starting point for method development.

-

Melting Point: To compare with the literature value for the pure compound.

Conclusion

This technical guide has detailed two viable synthetic pathways for the preparation of 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid. The Directed ortho-Metalation approach represents a modern and efficient strategy for the regioselective synthesis of this important molecule. The classical route, while longer, provides a reliable alternative using more conventional synthetic transformations. The choice of pathway will be dictated by the specific needs and capabilities of the research setting. The protocols and insights provided herein are intended to serve as a valuable resource for scientists engaged in the synthesis of this and other complex substituted aromatic compounds.

References

-

Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Group, The Scripps Research Institute. Retrieved from [Link][2]

-

University of California, Irvine. (n.d.). Directed (ortho) Metallation. Retrieved from [Link][3]

-

Mortier, J. (n.d.). Directed Ortho Metalation. Retrieved from [Link][5]

-

Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link][4]

-

Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Chemistry Portal. Retrieved from [Link][6]

-

Google Patents. (n.d.). CN105873900A - Method for diazotizing 2,5-dichloroaniline. Retrieved from [9]

-

Hornillos, V., Giannerini, M., Vila, C., Fañanás-Mastral, M., & Feringa, B. L. (2013). Catalytic Direct Cross-Coupling of Organolithium Compounds with Aryl Chlorides. Organic Letters, 15(19), 5114–5117. [Link][10]

-

Li, Z., et al. (2024). Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. Molecules, 29(4), 833. [Link][11]

-

Scribd. (n.d.). P-Aminobenzoic Acid Diazotization. Retrieved from [Link][7]

-

Google Patents. (n.d.). CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid. Retrieved from [12]

-

Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. Retrieved from [Link][8]

-

ResearchGate. (n.d.). Transition-Metal-Catalyzed Hydroxylation Reaction of Aryl Halide for the Synthesis of Phenols. Retrieved from [Link][13]

-

ResearchGate. (n.d.). (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link][14]

-

Royal Society of Chemistry. (n.d.). Reactions of alkyl-lithium compounds with aryl halides. Retrieved from [Link][15]

-

Google Patents. (n.d.). US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines. Retrieved from [16]

-

Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Retrieved from [Link][17]

Sources

- 1. 5-Hydroxydicamba | C8H6Cl2O4 | CID 82075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. baranlab.org [baranlab.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]

- 6. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]

- 7. scribd.com [scribd.com]

- 8. scirp.org [scirp.org]

- 9. CN105873900A - Method for diazotizing 2,5-dichloroaniline - Google Patents [patents.google.com]

- 10. Catalytic Direct Cross-Coupling of Organolithium Compounds with Aryl Chlorides [organic-chemistry.org]

- 11. Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Reactions of alkyl-lithium compounds with aryl halides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 17. mt.com [mt.com]

IUPAC name for C8H6Cl2O4

An In-Depth Technical Guide to 4,5-Dichlorophthalic Acid: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

4,5-Dichlorophthalic acid, with the chemical formula C₈H₆Cl₂O₄, is a halogenated aromatic dicarboxylic acid. Its formal IUPAC name is 4,5-dichloro-1,2-benzenedicarboxylic acid [1]. This compound and its anhydride are valuable precursors in the synthesis of a variety of organic molecules, including polymers, dyes, and, significantly for the pharmaceutical industry, complex heterocyclic structures. For researchers and professionals in drug development, understanding the chemical characteristics and synthetic utility of 4,5-dichlorophthalic acid is crucial for its potential application in creating novel therapeutic agents. The presence of the two chlorine atoms on the benzene ring offers a unique electronic and steric profile that can be exploited in the design of bioactive molecules. This guide provides a comprehensive overview of its synthesis, key chemical properties, reactivity, and its potential role in medicinal chemistry.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 4,5-dichlorophthalic acid is fundamental for its application in research and development. These properties influence its reactivity, solubility, and handling.

| Property | Value | Reference |

| IUPAC Name | 4,5-dichloro-1,2-benzenedicarboxylic acid | [1] |

| Molecular Formula | C₈H₄Cl₂O₄ | [1] |

| Molecular Weight | 235.02 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 198-200 °C (decomposes) | [2] |

| pKa | 2.35 (predicted) | [2] |

| Solubility | Soluble in water | [2] |

Characterization Techniques:

The structural confirmation of 4,5-dichlorophthalic acid and its derivatives is typically achieved through a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of 4,5-dichlorophthalic acid in a solvent like DMSO-d₆ would show a characteristic singlet for the two aromatic protons and a broad singlet for the acidic protons of the carboxylic acid groups[3]. ¹³C NMR provides detailed information about the carbon skeleton.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the carboxylic acid groups and the O-H stretching vibrations[3].

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition of the molecule[3].

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of 4,5-dichlorophthalic acid and its derivatives. The retention time can be influenced by the pH of the mobile phase due to the acidic nature of the compound[4].

Synthesis and Purification

The synthesis of 4,5-dichlorophthalic acid can be achieved through the chlorination of a phthalate salt. The following is a general procedure based on a patented method[5].

Experimental Protocol: Synthesis of 4,5-Dichlorophthalic Acid

-

Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve neutral sodium phthalate in an aqueous solution of sodium carbonate at room temperature.

-

Catalyst Addition: Introduce a catalytic amount of an antimony salt to the solution.

-

Chlorination: Bubble chlorine gas through the stirred reaction mixture. The reaction is exothermic, and the temperature should be monitored. Continue the chlorination until a slight excess of chlorine is detected.

-

Work-up:

-

Remove excess chlorine by adding a solution of sodium bisulfite.

-

Acidify the reaction mixture with sulfuric acid. This will precipitate the chlorinated phthalic acids.

-

-

Isolation and Preliminary Purification:

-

Extract the crude product into a suitable organic solvent, such as ether.

-

Evaporate the solvent to obtain a mixture of chlorinated phthalic acids.

-

The mixture of acid anhydrides can be separated by fractional crystallization from a solvent like chloroform.

-

-

Purification of 4,5-Dichlorophthalic Anhydride:

-

The fraction containing 4,5-dichlorophthalic anhydride is converted to its sodium salt.

-

Boil the sodium salt solution with a zinc salt solution to precipitate the zinc salt of 4,5-dichlorophthalic acid.

-

-

Final Product Isolation:

-

Filter the zinc salt and decompose it with sulfuric acid to regenerate the 4,5-dichlorophthalic acid, which precipitates upon cooling.

-

Recrystallize the final product from water to obtain pure 4,5-dichlorophthalic acid[5].

-

Caption: Synthesis workflow for 4,5-dichlorophthalic acid.

Chemical Reactivity and Derivative Synthesis

The true synthetic value of 4,5-dichlorophthalic acid lies in the reactivity of its corresponding anhydride. 4,5-Dichlorophthalic anhydride is readily formed by heating the diacid and is a versatile electrophile that reacts with a wide range of nucleophiles. This reactivity is central to its use in building more complex molecules for potential pharmaceutical applications[3][6][7].

The reaction with primary amines to form N-substituted phthalimides is a particularly important transformation. The phthalimide scaffold is a "privileged structure" in medicinal chemistry, appearing in a number of bioactive compounds.

Experimental Protocol: Synthesis of an N-substituted Phthalimide Derivative

This protocol is adapted from the reaction of 4,5-dichlorophthalic anhydride with an amine in a suitable solvent[3].

-

Reactant Preparation: In a round-bottom flask, dissolve 4,5-dichlorophthalic anhydride (1 equivalent) in glacial acetic acid with heating.

-

Nucleophile Addition: To the boiling solution, add the desired primary amine (1 equivalent).

-

Reaction: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The phthalimide product will often precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with water and then with a non-polar solvent like ether to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary.

-

Characterization: Confirm the structure of the synthesized N-substituted phthalimide using NMR, IR, and mass spectrometry.

Caption: Synthesis of N-substituted phthalimides.

Relevance in Medicinal Chemistry and Drug Development

While 4,5-dichlorophthalic acid itself is not a therapeutic agent, its structural features and reactivity make it a valuable building block in drug discovery for several reasons:

-

Scaffold for Bioactive Molecules: As demonstrated, it is a precursor to the phthalimide ring system. Phthalimide derivatives have a broad range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. The dichloro-substitution on the benzene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule.

-

Dicarboxylic Acids as Pharmacophores: The dicarboxylic acid moiety can act as a pharmacophore, interacting with biological targets such as enzymes and receptors through hydrogen bonding and ionic interactions[8]. Dicarboxylic acids are also used in the design of prodrugs to improve the solubility and bioavailability of a parent drug.

-

Carboxylic Acid Bioisosteres: In drug design, it is often desirable to replace a carboxylic acid group with a bioisostere to improve properties like metabolic stability, lipophilicity, and cell permeability[9][10][11]. The dicarboxylic acid groups of 4,5-dichlorophthalic acid can be synthetically modified into various bioisosteric groups, such as tetrazoles, providing a route to novel drug candidates.

-

Modulation of Physicochemical Properties: The two electron-withdrawing chlorine atoms at the 4- and 5-positions can significantly impact the electronic properties of the aromatic ring. This can influence the pKa of the carboxylic acid groups and the reactivity of the molecule. In a drug candidate, such substitutions can affect binding affinity to the target protein and metabolic stability.

Safety and Handling

4,5-Dichlorophthalic acid is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area[1].

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Conclusion

4,5-Dichlorophthalic acid is a versatile chemical intermediate with significant potential for application in the pharmaceutical sciences. Its straightforward conversion to the corresponding anhydride provides a gateway to a wide array of derivatives, most notably the medicinally relevant phthalimides. The presence of the dichloro-substituents offers a handle for fine-tuning the physicochemical properties of resulting molecules, a key aspect of modern drug design. For researchers in drug discovery, 4,5-dichlorophthalic acid represents a valuable and readily available starting material for the synthesis of novel compounds with the potential for a range of biological activities.

References

- Shevchenko, E. V., et al. (2014). Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives. Macroheterocycles, 7(2), 138-145.

- Al-Suwaidan, I. A., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 27(11), 3550.

-

Al-Suwaidan, I. A., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 27(11), 3550. Available from: [Link]

- Al-Suwaidan, I. A., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. PubMed, 35684489.

- SU41515A1, The method of obtaining 4,5-dichlorophthalic acid, Google P

-

PubChem. (n.d.). 4,5-Dichlorophthalic acid. Retrieved from [Link]

- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.

- (PDF)

- Synthesis of N-substituted phthalimides | Download Scientific Diagram - ResearchG

- Evaluation of chloramphenicol derivative N-phenyl 2, 2 dichloroacetamide anticancer and antibacterial properties - PubMed.

- Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - PMC - NIH.

- 56962-08-4 | 4,5-Dichlorophthalic acid - ChemScene.

- (PDF)

- Toxicological Characterization of Phthalic Acid - PMC - PubMed Central.

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

- Evaluation of chloramphenicol derivative N-phenyl 2, 2 dichloroacetamide anticancer and antibacterial properties - ResearchG

- Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction - Chemical Communic

- CN109596725A - A kind of phthalic anhydride and its detection method in relation to substance - Google P

- (PDF)

- Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis - Longdom Publishing.

- Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evalu

- Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - RSC Publishing.

- Structure Property Relationships of Carboxylic Acid Isosteres - ACS Public

- Drug design, synthesis, in vitro and in silico evaluation of selective monoaminoxidase B inhibitors based on 3-acetyl-2-dichlorophenyl-5-aryl-2,3-dihydro-1,3,4-oxadiazole chemical scaffold - PubMed.

- Use of dicarboxylic acids in type 2 diabetes - PMC - NIH.

- Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chrom

- Why 4-Chlorophthalic Acid is Essential for Modern Drug Development-ZCPC.

- Analysis of Phthalic Acid Effect of Mobile Phase pH on Retention Time.

- Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.

- 4,5-DICHLOROPHTHALIC ACID - gsrs.

- Bioisosteres for carboxylic acid groups - Hypha Discovery.

- 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole - MDPI.

Sources

- 1. 4,5-Dichlorophthalic acid | C8H4Cl2O4 | CID 92600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,5-DICHLOROPHTHALIC ACID | 56962-08-4 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. glsciences.com [glsciences.com]

- 5. SU41515A1 - The method of obtaining 4,5-dichlorophthalic acid - Google Patents [patents.google.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2,5-Dichloro-3-hydroxy-6-methoxybenzoic Acid

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth technical analysis of the spectroscopic data for 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid, a substituted aromatic carboxylic acid. While specific experimental data for this compound is not widely published, this document will serve as a comprehensive predictive guide for researchers, scientists, and drug development professionals. By leveraging fundamental principles of spectroscopy and drawing comparisons with structurally analogous compounds, we will forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. This approach not only offers a roadmap for the characterization of 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid but also provides a framework for the spectroscopic analysis of other complex substituted aromatic compounds.

Molecular Structure and Predicted Spectroscopic Features

The structure of 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid (Formula: C₈H₆Cl₂O₄, Molecular Weight: 237.037 g/mol , CAS: 7600-50-2) presents a unique combination of functional groups that will manifest in distinct spectroscopic signatures. The following sections will detail the predicted spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Framework

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is in turn affected by the electronic properties of neighboring atoms and functional groups.

Predicted ¹H NMR Spectrum

-

Aromatic Proton (H4): The benzene ring has a single proton at the C4 position. Its chemical shift will be significantly influenced by the surrounding substituents. The two chlorine atoms are electron-withdrawing, which would deshield the proton, shifting it downfield. Conversely, the hydroxyl and methoxy groups are electron-donating, which would shield the proton, shifting it upfield. The net effect will likely place this proton in the range of δ 7.0-7.5 ppm . It will appear as a singlet (s) due to the absence of adjacent protons.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet (s) . The electron-withdrawing nature of the adjacent aromatic ring will shift this signal downfield to an estimated range of δ 3.8-4.2 ppm .

-

Hydroxyl Proton (-OH): The phenolic hydroxyl proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature. It is expected to be a broad singlet (br s) in the range of δ 5.0-9.0 ppm .

-

Carboxylic Acid Proton (-COOH): This is the most deshielded proton in the molecule due to the strong electron-withdrawing effect of the two oxygen atoms. It will appear as a broad singlet (br s) at a significantly downfield position, typically in the range of δ 10.0-13.0 ppm .

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent can affect the chemical shifts of exchangeable protons (-OH, -COOH).

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard pulse sequence. For routine ¹H NMR, a 45° pulse width with a 4-second acquisition time and no relaxation delay is often sufficient for molecules of this size.

-

Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks to determine the relative number of protons.

-

Caption: Workflow for ¹³C NMR Spectroscopy.

Infrared (IR) Spectroscopy

Theoretical Framework

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and the functional group it belongs to.

Predicted IR Spectrum

-

O-H Stretching: A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid. The phenolic O-H stretch will likely be a sharper, but still broad, peak around 3200-3600 cm⁻¹ .

-

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid is predicted in the region of 1680-1720 cm⁻¹ .

-

C=C Stretching: Aromatic ring C=C stretching vibrations will appear as multiple medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: The C-O stretching of the carboxylic acid and the aryl ether will result in strong bands in the 1210-1320 cm⁻¹ and 1000-1250 cm⁻¹ regions, respectively.

-

C-Cl Stretching: The C-Cl stretching vibrations are expected to produce strong bands in the fingerprint region, typically between 600 and 800 cm⁻¹ .

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: No specific sample preparation is needed for a solid sample with ATR-FTIR.

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum and checking for any interfering peaks.

-

-

Data Acquisition:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Collect the spectrum, typically by co-adding 16 to 32 scans.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Caption: Workflow for ATR-FTIR Spectroscopy.

Mass Spectrometry (MS)

Theoretical Framework

Electron Ionization (EI) Mass Spectrometry involves bombarding a molecule with high-energy electrons, causing it to ionize and fragment. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), providing information about the molecular weight and structure of the compound.

Predicted Mass Spectrum

The NIST Chemistry WebBook indicates the availability of an electron ionization mass spectrum for 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid. While the spectrum itself is not directly provided in the initial search, we can predict its key features.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, which is approximately 236 amu for the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³⁵Cl). A key feature will be the isotopic pattern due to the two chlorine atoms. We expect to see peaks at m/z 236 (M⁺) , m/z 238 (M+2) , and m/z 240 (M+4) with a characteristic intensity ratio of approximately 9:6:1 .

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (-CH₃): A common fragmentation for methoxy-substituted aromatics, leading to a fragment ion at m/z 221 .

-

Loss of a hydroxyl radical (-OH): Fragmentation of the carboxylic acid group can lead to a fragment at m/z 219 .

-

Loss of a carboxyl group (-COOH): This would result in a fragment at m/z 191 .

-